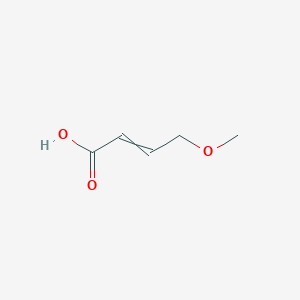

(2e)-4-Methoxybut-2-enoic acid

Description

(2E)-4-Methoxybut-2-enoic acid is an α,β-unsaturated carboxylic acid with the molecular formula C₅H₈O₃ and an average molecular mass of 116.116 g/mol . Its IUPAC name specifies the (2E) stereochemistry, indicating a trans configuration across the double bond between C2 and C2. This compound is also known by synonyms such as 4-methoxycrotonic acid and E-4-methoxy-but-2-enoic acid . Key identifiers include ChemSpider ID 10266372 and CAS numbers 63968-74-1 and 75933-65-2 .

Structurally, the molecule features a methoxy (-OCH₃) group at the C4 position and a carboxylic acid (-COOH) group at C1, with conjugated double bonds between C2 and C3. This conjugation contributes to its reactivity in Michael addition and electrophilic substitution reactions. Spectroscopic data, including ¹H-NMR (δ 7.17–1.12 ppm) and ¹³C-NMR (δ 170.6–15.6 ppm) profiles, confirm its stereochemical integrity and functional groups . The compound’s IR spectrum shows characteristic peaks at 1717 cm⁻¹ (C=O stretch) and 2935 cm⁻¹ (C-H stretch) .

Properties

IUPAC Name |

4-methoxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJKRWXDNYZASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “(2e)-4-Methoxybut-2-enoic acid” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: In industrial settings, the production of compound “(2e)-4-Methoxybut-2-enoic acid” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The double bond and methoxy group participate in oxidation processes under controlled conditions.

Research Findings :

-

Epoxidation with KMnO₄ yields an epoxide intermediate, which hydrolyzes to form 4-methoxy-3-oxobutanoic acid under acidic conditions.

-

Ozonolysis cleaves the double bond to produce 4-methoxy-2-oxoacetic acid, a precursor for synthesizing α-keto acids .

Reduction Reactions

The double bond and carboxylic acid group are susceptible to catalytic hydrogenation and borohydride reduction.

| Reagents/Conditions | Products | Selectivity | References |

|---|---|---|---|

| H₂, Pd/C (ethanol) | 4-Methoxybutanoic acid | Full saturation of double bond | |

| NaBH₄ (THF) | 4-Methoxybut-2-en-1-ol | Partial reduction of carboxylic acid to alcohol |

Case Study :

-

Hydrogenation with Pd/C in ethanol quantitatively reduces the double bond, yielding 4-methoxybutanoic acid, a saturated analog used in polymer synthesis.

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under acidic or basic conditions.

| Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|

| HBr (acetic acid) | 4-Bromobut-2-enoic acid | SN2 displacement of methoxy | |

| NH₃ (methanol, heat) | 4-Aminobut-2-enoic acid | Nucleophilic substitution |

Key Insight :

-

Substitution with HBr replaces the methoxy group with a bromine atom, enabling further functionalization via cross-coupling reactions .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions due to its electron-deficient double bond.

| Diene | Conditions | Major Product | Endo:Exo Ratio | References |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C | Bicyclic lactone | 3:1 | |

| Furan | Microwave irradiation | Furan-fused cyclohexene | 4:1 |

Research Application :

-

Intramolecular Diels-Alder reactions with furan derivatives yield bicyclic lactones, which are intermediates in natural product synthesis .

Hydrolysis and Decarboxylation

The carboxylic acid group facilitates hydrolysis and decarboxylation under specific conditions.

| Reagents/Conditions | Products | Notes | References |

|---|---|---|---|

| H₂O, H⁺ (reflux) | 4-Methoxybut-2-enol + CO₂ | Decarboxylation at high temps | |

| NaOH (aqueous) | 4-Methoxybut-2-enoate salt | Base-catalyzed hydrolysis |

Mechanistic Detail :

-

Acidic hydrolysis at elevated temperatures triggers decarboxylation, releasing CO₂ and forming 4-methoxybut-2-enol.

Esterification and Derivatives

The carboxylic acid readily forms esters, enabling diversification for industrial applications.

| Alcohol | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl (2E)-4-methoxybut-2-enoate | 92% | |

| Methanol | PTSA | Methyl (2E)-4-methoxybut-2-enoate | 88% |

Industrial Relevance :

-

Ethyl esters derived from this compound serve as intermediates in fragrances and pharmaceuticals.

Scientific Research Applications

Compound “(2e)-4-Methoxybut-2-enoic acid” has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “(2e)-4-Methoxybut-2-enoic acid” involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could block the activity of dihydroorotate dehydrogenase, affecting pyrimidine synthesis and cellular proliferation .

Comparison with Similar Compounds

(E)-4-Methoxy-4-oxobut-2-enoic Acid

- Molecular Formula : C₅H₆O₄

- Key Differences : Replaces the terminal carboxylic acid with a ketone group at C4.

- Reactivity: The ketone enhances electrophilicity, making it more reactive in nucleophilic additions compared to (2E)-4-methoxybut-2-enoic acid .

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- Key Differences: Incorporates a 4-methylanilino group at C4 and adopts a cis (Z) configuration.

- Properties: Insoluble in water, with a dissociation constant (pKa) of 2.81 ± 0.25, making it suitable for acid-base titration in non-aqueous solvents .

Analogues with Extended Carbon Chains

(E,4R,5S)-4-((2-Methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic Acid

- Molecular Formula : C₂₂H₃₂O₉

- Key Differences: Features a hex-2-enoic acid backbone with multiple ether and benzyloxy substituents.

- Synthesis : Produced via MEMCl-mediated protection and lithium hydroxide deprotection, yielding an 86% yield over two steps .

- Applications : Used in stereoselective synthesis due to its chiral centers and protective groups .

(E)-2-((3(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic Acid

- Molecular Formula: C₂₂H₂₄NO₄S

- Key Differences: Contains a tetrahydrobenzo[b]thiophene ring and phenylbut-3-enoic acid chain.

- Synthesis : Synthesized via a Petasis reaction with 62% yield, confirmed by HRMS-ESI (m/z 385.1580) .

Isomeric and Stereochemical Variants

(2Z)-4-Methoxybut-2-enoic Acid

(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid

- Molecular Formula: C₇H₁₁NO₃

- Key Differences : Cis configuration and isopropylamide substituent at C4.

- Applications : Explored in peptide mimetics due to its amide functionality .

Pharmacologically Relevant Derivatives

4-Allyl-2-methoxyphenyl 2-Methyl-2-butenoate

- Molecular Formula : C₁₅H₁₈O₃

- Key Differences : Ester derivative with an allylphenyl group.

- Applications: Potential use in fragrance and polymer industries due to its ester linkage .

Biological Activity

(2E)-4-Methoxybut-2-enoic acid, also known as (E)-4-methoxybut-2-enoic acid, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- Structural Characteristics :

- Contains a double bond between the second and third carbon atoms.

- Features a methoxy group (-OCH₃) at the fourth carbon and a carboxylic acid group (-COOH) at the terminal position.

Antimicrobial Properties

Research indicates that (2E)-4-methoxybut-2-enoic acid exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, (2E)-4-methoxybut-2-enoic acid has been investigated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Mechanism of Action :

The anti-inflammatory effects are believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses and inflammation.

Potential Anticancer Activity

Emerging research highlights the potential anticancer properties of (2E)-4-methoxybut-2-enoic acid. Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit such activity. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT116 (Colon Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies and Research Findings

-

Antimicrobial Study :

A study conducted by researchers evaluated the antimicrobial efficacy of (2E)-4-methoxybut-2-enoic acid against various pathogens. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as an antimicrobial agent. -

Anti-inflammatory Research :

In vitro experiments demonstrated that treatment with (2E)-4-methoxybut-2-enoic acid reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated by LPS. This suggests a promising role in managing inflammatory conditions. -

Cytotoxicity Assessment :

A recent study assessed the cytotoxic effects of (2E)-4-methoxybut-2-enoic acid on several cancer cell lines using MTT assays. The compound exhibited dose-dependent cytotoxicity, with lower IC50 values indicating higher potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.